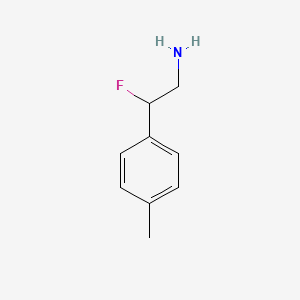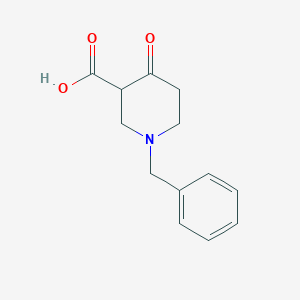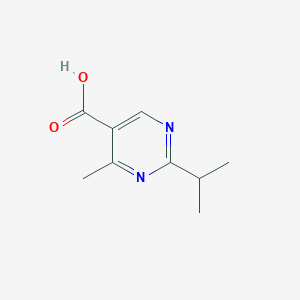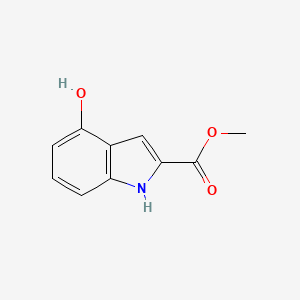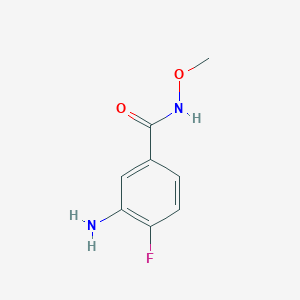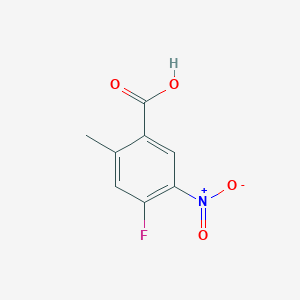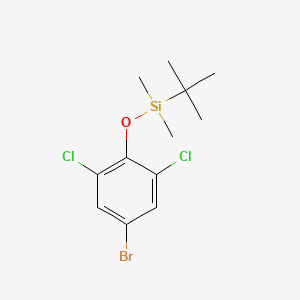![molecular formula C12H12N2 B1344180 [4-(Pyridin-4-yl)phenyl]methanamine CAS No. 486437-10-9](/img/structure/B1344180.png)
[4-(Pyridin-4-yl)phenyl]methanamine
Descripción general
Descripción
“[4-(Pyridin-4-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 . It is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “[4-(Pyridin-4-yl)phenyl]methanamine” is 1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 . This indicates that the compound consists of a pyridinyl group attached to a phenyl group via a methanamine linkage.Physical And Chemical Properties Analysis
“[4-(Pyridin-4-yl)phenyl]methanamine” is a powder that is stored at 4°C . It has a molecular weight of 184.24 .Aplicaciones Científicas De Investigación
-
Intramolecular Charge-Transfer Enhancement
- Application: This compound has been used in the study of intramolecular charge-transfer enhancement in tripodal tris[(pyridine-4-yl)phenyl]amine push–pull molecules .
- Method: The compound was intercalated into layered materials bearing acidic functionalities . The intercalation led to significant organization and protonation of the compound .
- Results: The intercalation resulted in enhanced intramolecular charge-transfer (ICT), which was documented by electrochemical measurements, UV-Vis spectra, and calculated properties such as the HOMO/LUMO levels and the first and second hyperpolarizabilities .
-
Metal Complexes
-
Collagen Prolyl-4-Hydroxylase Inhibitor
-
Bulk Custom Synthesis
Safety And Hazards
Direcciones Futuras
While specific future directions for “[4-(Pyridin-4-yl)phenyl]methanamine” are not mentioned, related compounds have been studied for their potential applications. For instance, a hydrogen-bonded organic framework constructed from tris(4-(pyridin-4-yl)phenyl)amine exhibited efficient turn-on fluorescence sensing of phenylethylamine in water .
Propiedades
IUPAC Name |
(4-pyridin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJYDQMZEQMUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625419 | |
| Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridin-4-yl)phenyl]methanamine | |
CAS RN |
486437-10-9 | |
| Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



